

A Comparative Guide to the Efficacy of RIPK2 Inhibitors: GSK583 vs. GSK2983559

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Compound of Interest

Compound Name: GSK583

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This guide provides an objective comparison of the efficacy of two prominent RIPK2 inhibitors, **GSK583** and GSK2983559, supported by experimental data. Both compounds are potent inhibitors of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway, which plays a crucial role in innate immunity and inflammatory responses.

Executive Summary

GSK583 and the active metabolite of GSK2983559 (GSK559) are both potent inhibitors of RIPK2 kinase activity. However, a critical distinction in their mechanism of action lies in their ability to disrupt the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP), a crucial step for downstream signaling. Experimental data reveals that while **GSK583** effectively blocks the RIPK2-XIAP interaction, GSK559 does not. This fundamental difference has significant implications for their overall efficacy in modulating inflammatory responses. GSK2983559 was developed as a successor to **GSK583** to improve upon its pharmacokinetic profile and off-target effects, leading to its advancement into clinical trials.^[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of **GSK583** and the active metabolite of GSK2983559.

Table 1: In Vitro Potency and Cellular Activity

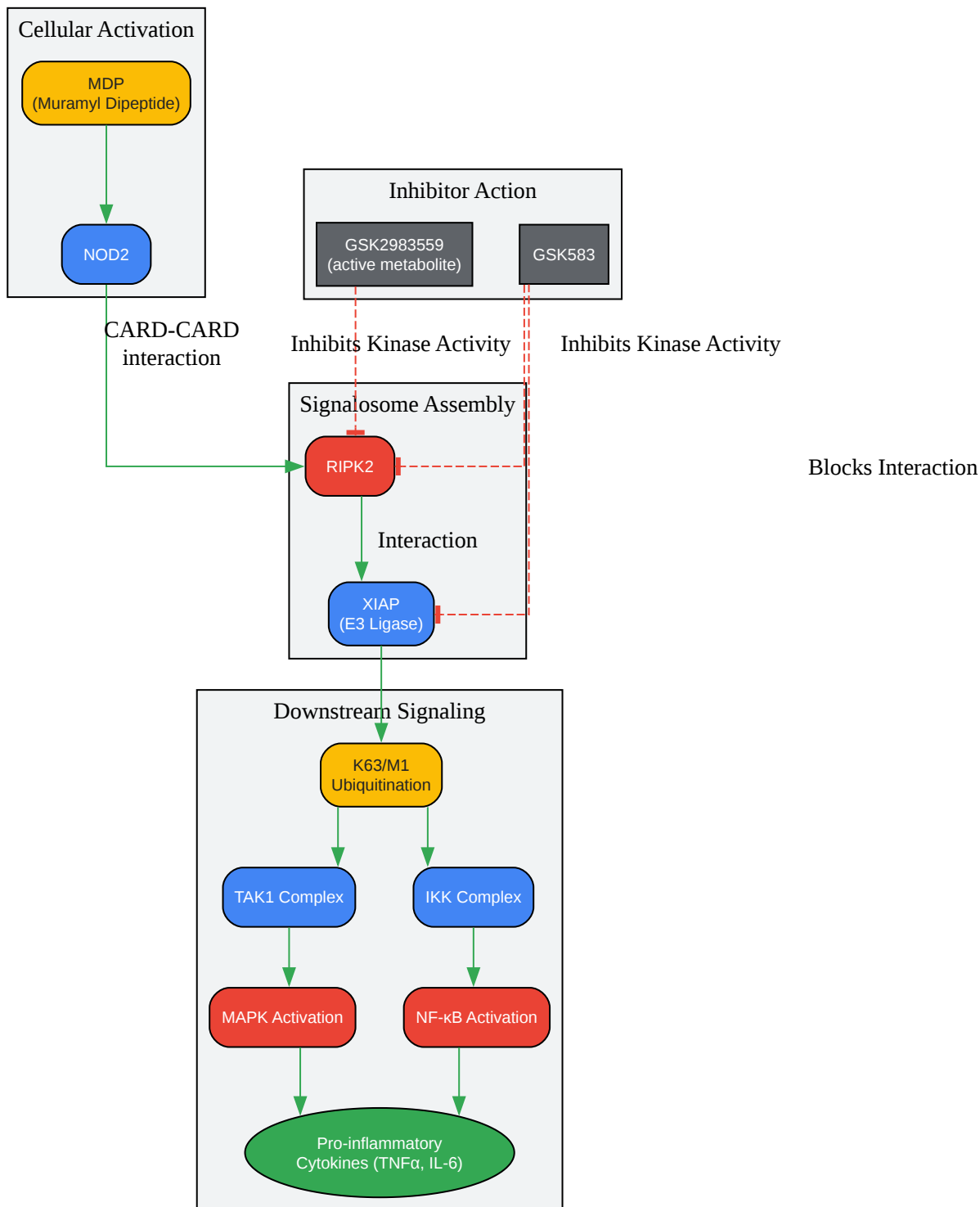
Parameter	GSK583	GSK2983559 (active metabolite)	Reference(s)
RIPK2 Kinase Inhibition (IC50)	5 nM	Similar to GSK583	[2]
RIPK2-XIAP Interaction Inhibition (IC50)	26.22 nM	No inhibition observed	[2]
MDP-stimulated TNF α production in human monocytes (IC50)	8 nM	Not explicitly stated in direct comparison	[2]
MDP-stimulated IL-8 production in THP-1 cells (IC50)	Not explicitly stated	1.34 nM (for prodrug GSK2983559)	[3]
TNF α and IL-6 production in human Crohn's and Ulcerative Colitis biopsy assays (IC50)	~200 nM	Not explicitly stated	[4]

Table 2: Pharmacokinetic and Safety Profile

Parameter	GSK583	GSK2983559	Reference(s)
hERG Ion Channel Activity	Active, presenting a potential liability	Reduced hERG activity	[1]
Pharmacokinetic/Pharmacodynamic (PK/PD) Profile	Poor	Improved cross-species pharmacokinetics	[4]
Clinical Development	Preclinical tool compound	Advanced to clinical trials (terminated)	[4][5]

Signaling Pathway and Mechanism of Action

GSK583 and GSK2983559 are both type I ATP-competitive kinase inhibitors that target the ATP-binding pocket of RIPK2.^[6] The canonical signaling pathway initiated by NOD2 activation is depicted below.



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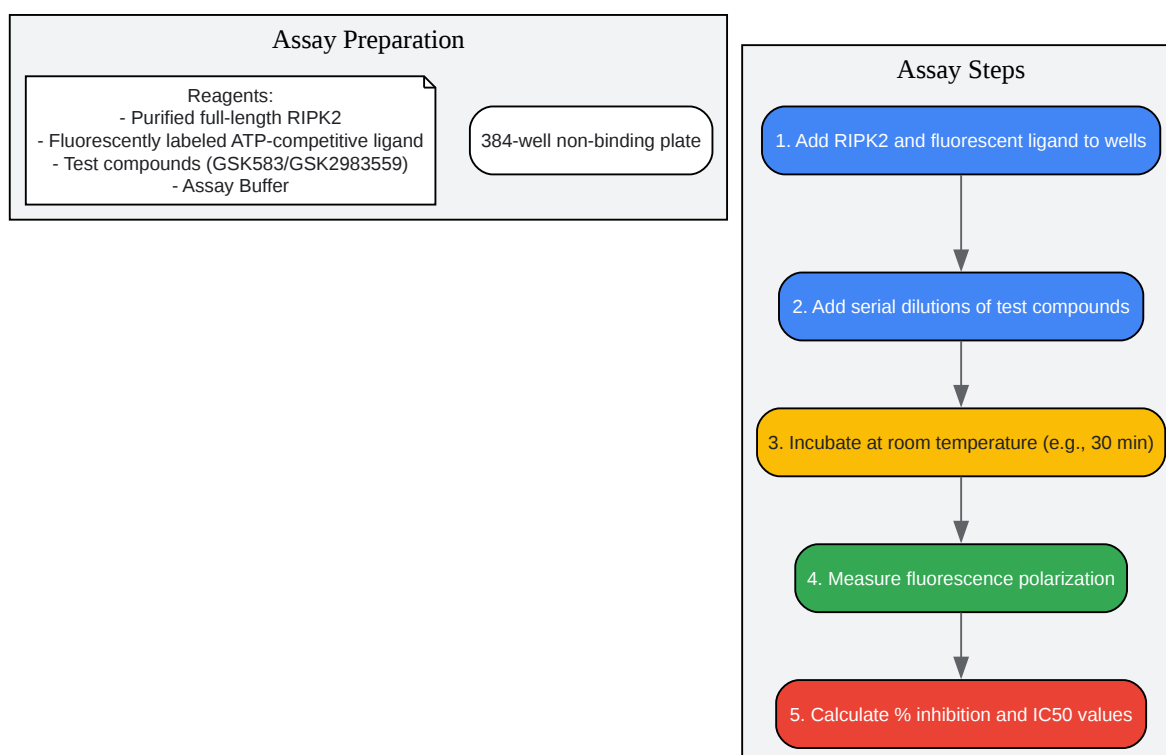
Caption: RIPK2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the kinase activity of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.



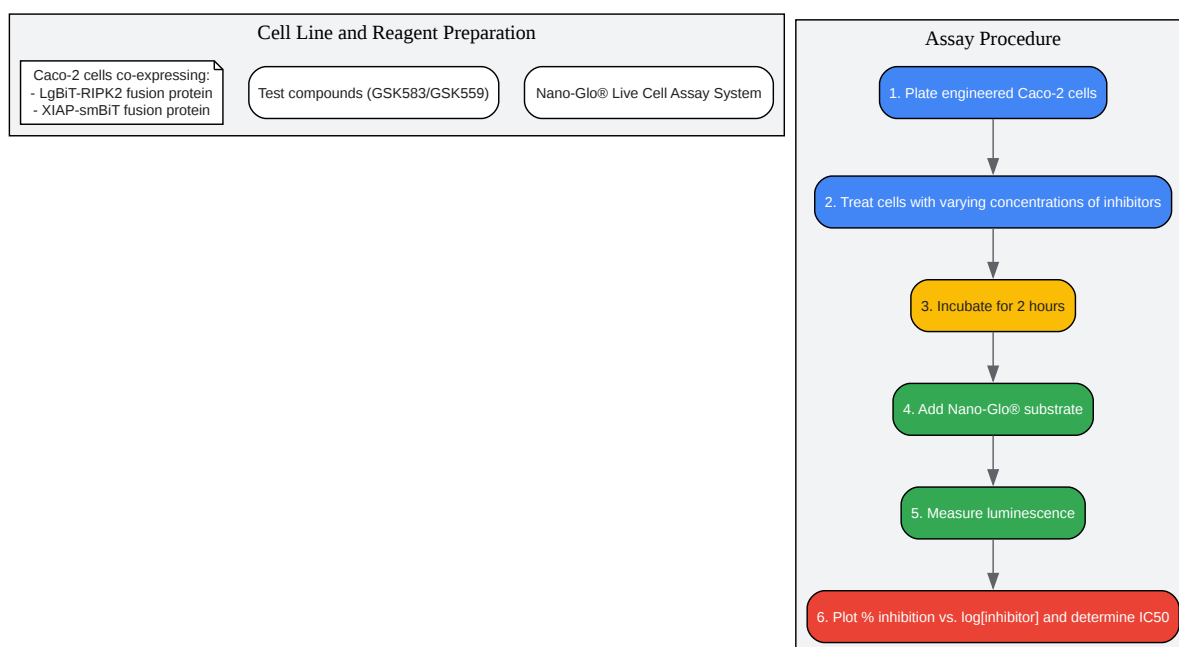
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Caption: Workflow for the Fluorescence Polarization Assay.

Methodology: A fluorescent polarization (FP)-based binding assay is utilized to quantify the interaction of test compounds with the ATP binding pocket of RIPK2.[2] The assay is typically performed in a 384-well plate format.[7] Purified, full-length FLAG-His tagged RIPK2 is used. A fluorescently labeled, reversible ATP-competitive ligand is added at a constant concentration. Test compounds (**GSK583** or GSK2983559 active metabolite) are serially diluted and added to the wells. Following a 30-minute incubation at room temperature to reach binding equilibrium, the fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7] The percentage of inhibition is calculated based on the observed polarization values, and IC50 values are determined from the resulting dose-response curves.[7]

RIPK2-XIAP Interaction Assay (NanoBiT®)

This live-cell assay measures the proximity of RIPK2 and XIAP to assess the ability of inhibitors to disrupt their interaction.



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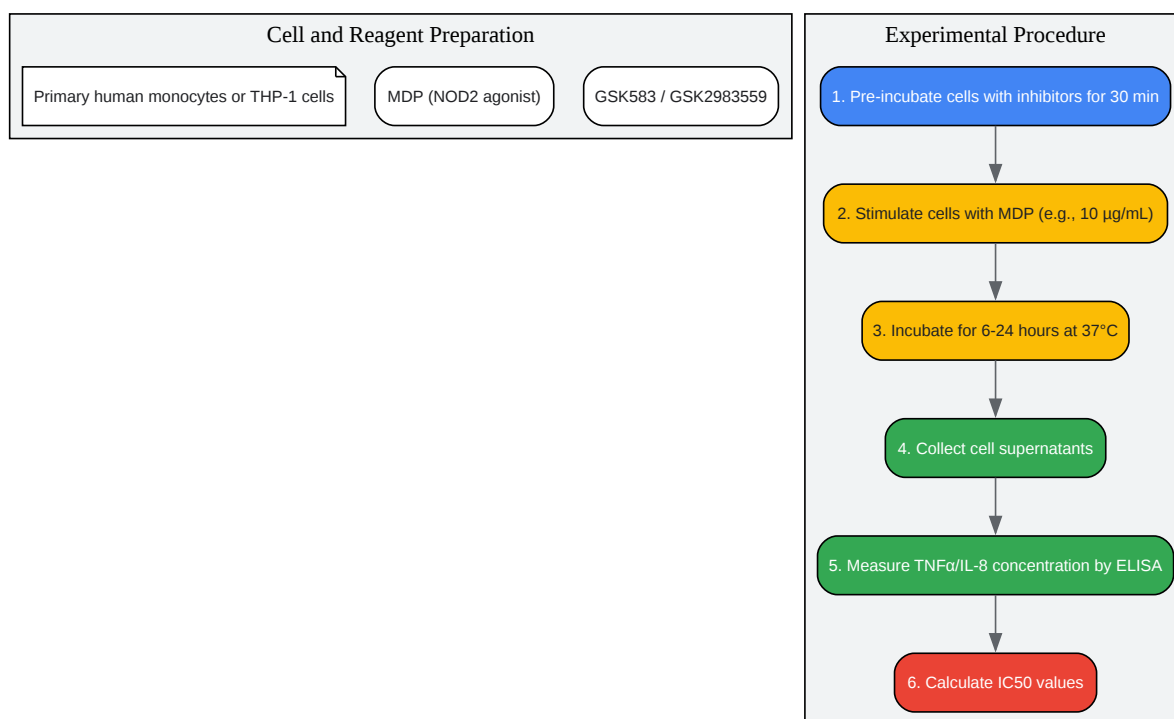
Caption: Workflow for the RIPK2-XIAP NanoBiT® Assay.

Methodology: The NanoBiT® Protein:Protein Interaction System is employed to measure the interaction between RIPK2 and XIAP in live cells.[2] Caco-2 cells are engineered to co-express RIPK2 fused to the Large BiT (LgBiT) subunit and XIAP fused to the Small BiT (smBiT) subunit of the NanoLuc® luciferase.[2] These cells are plated in 96-well plates. The cells are then treated with varying concentrations of **GSK583** or its analogue for 2 hours.[2] Following incubation, the Nano-Glo® Live Cell Assay reagent, which contains the substrate, is added to

the wells. The luminescence, which is proportional to the extent of RIPK2-XIAP interaction, is measured using a plate reader. The percentage of inhibition of the NanoBiT signal is plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.^[2]

MDP-Stimulated Cytokine Production in Human Monocytes

This cellular assay evaluates the efficacy of the inhibitors in a more physiologically relevant context by measuring the inhibition of pro-inflammatory cytokine production.



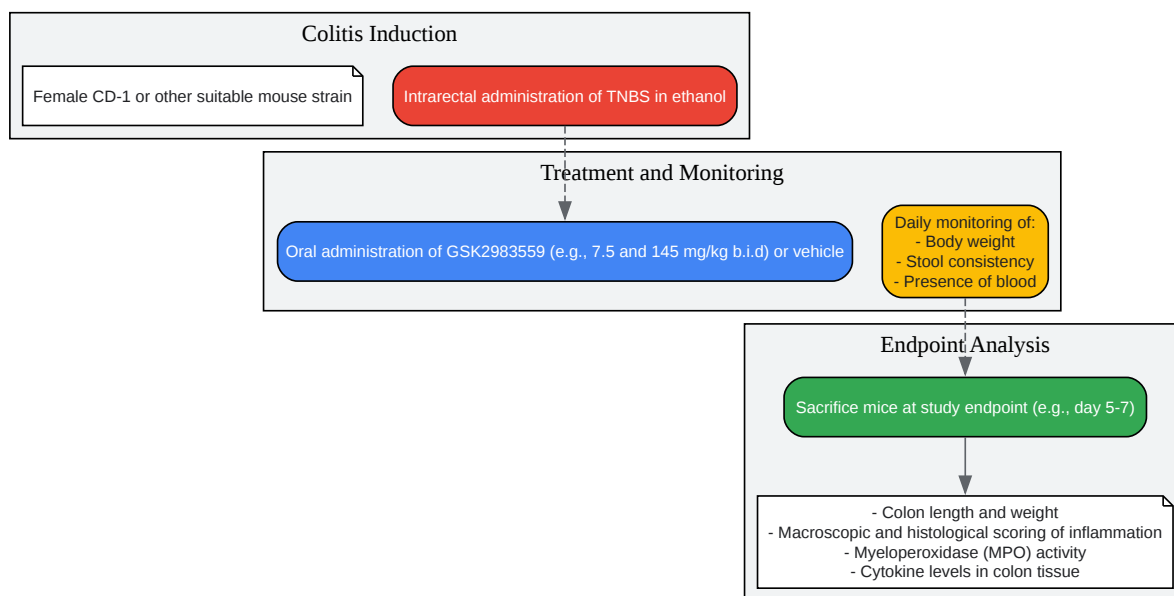
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Caption: Workflow for MDP-Stimulated Cytokine Assay.

Methodology: Primary human monocytes or the human monocytic cell line THP-1 are used.[2] [3] Cells are pre-incubated with various concentrations of **GSK583** or GSK2983559 for 30 minutes.[2] Subsequently, the cells are stimulated with muramyl dipeptide (MDP), a NOD2 ligand (e.g., at 10 µg/mL), to induce a pro-inflammatory response.[8] After an incubation period of 6 to 24 hours at 37°C, the cell culture supernatants are collected.[2][8] The concentration of pro-inflammatory cytokines, such as TNFα or IL-8, in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA). IC50 values are then calculated from the dose-response curves.

In Vivo Efficacy in a TNBS-Induced Colitis Mouse Model

This in vivo model assesses the therapeutic potential of the inhibitors in a mouse model of inflammatory bowel disease.



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Caption: Workflow for TNBS-Induced Colitis Model.

Methodology: Colitis is induced in mice, for instance, female CD-1 mice, by a single intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol.[5][9] Mice are then treated with GSK2983559, typically via oral gavage, at varying doses (e.g., 7.5 and 145 mg/kg, twice daily).[5] Control groups receive a vehicle. The progression of colitis is monitored daily by assessing body weight, stool consistency, and the presence of fecal blood. At the end of the study (e.g., after 5-7 days), the mice are euthanized, and the colons are collected.[5] Efficacy is evaluated by measuring colon length and weight, macroscopic scoring of damage, histological analysis of inflammation, and biochemical markers of inflammation such as myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[5]

Conclusion

Both **GSK583** and GSK2983559 are potent inhibitors of RIPK2 kinase activity. However, their differential effects on the RIPK2-XIAP protein-protein interaction represent a key mechanistic distinction. **GSK583**'s ability to block this interaction provides an additional layer of inhibition on the NOD2 signaling pathway. GSK2983559, while not demonstrating this secondary mechanism, was developed to have a more favorable pharmacokinetic and safety profile, which allowed for its progression into clinical studies. The choice between these compounds for research purposes will depend on the specific scientific question being addressed, with **GSK583** being a valuable tool to probe the role of the RIPK2-XIAP interaction and GSK2983559 representing a more drug-like molecule for in vivo studies.

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